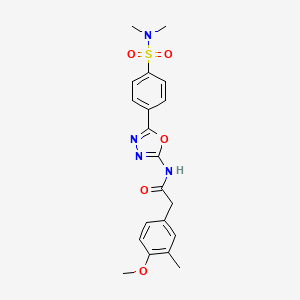

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-13-11-14(5-10-17(13)28-4)12-18(25)21-20-23-22-19(29-20)15-6-8-16(9-7-15)30(26,27)24(2)3/h5-11H,12H2,1-4H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBVCKYLGJJPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Sulfamoyl Group: The N,N-dimethylsulfamoyl group is introduced via sulfonation reactions, where a suitable sulfonyl chloride reacts with an amine.

Coupling Reactions: The final step involves coupling the oxadiazole derivative with the sulfamoyl-substituted phenyl group and the methoxy-methylphenyl acetamide moiety. This can be done using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfamoyl group, potentially leading to ring opening or the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or ring-opened products.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry: Due to its structural complexity, it may exhibit various pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving sulfamoyl and oxadiazole groups.

Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide exerts its effects is likely multifaceted:

Molecular Targets: It may interact with enzymes or receptors that are sensitive to its structural motifs, such as sulfamoyl or oxadiazole groups.

Pathways Involved: The compound could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with sulfonamide derivatives and heterocyclic acetamides. Below is a comparative analysis with compounds from the provided evidence and literature:

Substituent Effects on Bioactivity

- Sulfamoyl vs. Sulfonyl Groups : The N,N-dimethylsulfamoyl group in the target compound may offer better solubility than the methylsulfonyl group in , but reduced electrophilicity compared to the chloroacetamide in .

- Oxadiazole vs. Isoxazole : The 1,3,4-oxadiazole core (target) is more rigid and metabolically stable than the isoxazole in , which may degrade faster in vivo.

- Nitro vs. Methoxy Groups : The nitro group in increases reactivity but may confer toxicity, whereas the methoxy group in the target compound improves lipophilicity for membrane penetration.

Crystallographic and Geometric Comparisons

- Intermolecular Interactions : The target compound’s oxadiazole ring likely facilitates π-π stacking, similar to the benzene ring interactions observed in . However, the dimethylsulfamoyl group may introduce steric hindrance, reducing crystal packing efficiency compared to the planar nitro group in .

- Bond Angles : The oxadiazole ring’s bond angles (e.g., C–N–C ~ 105°) differ from the isoxazole in (C–O–N ~ 108°), affecting electronic distribution and binding affinity.

Research Findings and Implications

- Antimicrobial Potential: The chloroacetamide derivative in showed explicit antimicrobial activity, suggesting the target compound’s sulfamoyl group could enhance similar effects with improved pharmacokinetics.

- Synthetic Versatility : The acetylation method in highlights the feasibility of modifying sulfonamide intermediates, applicable to the target compound’s synthesis.

- Thermodynamic Stability : The oxadiazole core’s rigidity may confer higher thermal stability than the isoxazole analogue, as observed in differential scanning calorimetry (DSC) studies of similar compounds.

Biological Activity

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial efficacy, anti-cancer potential, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C₁₆H₁₇N₅O₆S

- Molecular Weight: 407.4 g/mol

- CAS Number: 1171990-59-2

This compound features a unique structural arrangement that includes an oxadiazole ring and a dimethylsulfamoyl group, which may enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole-containing compounds. For instance, related compounds like HSGN-94 have shown significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

Research indicates that such compounds inhibit the biosynthesis of lipoteichoic acid (LTA) in S. aureus, a critical component for bacterial cell wall integrity. The mechanism involves binding to specific proteins (e.g., PgcA) and downregulating enzymes like PgsA involved in LTA synthesis .

Efficacy Data

The minimum inhibitory concentrations (MICs) for related oxadiazole derivatives against various Gram-positive bacteria range from 0.25 μg/mL to 2 μg/mL. This suggests a promising avenue for developing new antimicrobial agents to combat resistant strains .

Anti-Cancer Properties

The compound also exhibits potential anti-cancer activity. Preliminary studies suggest that it can inhibit enzymes associated with cancer cell proliferation, particularly those linked to mutant isocitrate dehydrogenase (IDH1/2) alleles.

Inhibition Studies

In vitro assays have demonstrated that this compound can reduce tumor growth and promote apoptosis in cancerous cells. The presence of the dimethylsulfamoyl group is believed to enhance its solubility and reactivity, contributing to its therapeutic potential .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. This could make it relevant for treating inflammatory diseases alongside its antimicrobial and anticancer activities.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves:

- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions .

- Step 2 : Sulfamoylation of the phenyl ring using dimethylsulfamoyl chloride in the presence of a base (e.g., pyridine) .

- Step 3 : Acetamide coupling via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .

- Optimization : Reaction yields (typically 60–75%) depend on solvent purity, stoichiometry of reagents (e.g., 1.2 eq. of coupling agents), and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR (1H/13C) : Assign peaks to the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons), sulfamoyl group (δ 3.1–3.3 ppm for N-CH3), and acetamide carbonyl (δ 170–172 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of SO2N(CH3)2) .

- X-ray Crystallography : Resolve 3D conformation to validate spatial arrangement of substituents .

Q. What preliminary biological assays are recommended to screen for activity?

- Initial Screening :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or hydrolases (e.g., lipoxygenase) using fluorometric assays .

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves oxadiazole ring formation efficiency .

- Flow Chemistry : Enables precise control of sulfamoylation steps, minimizing side products .

- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity (>95%) batches .

Q. What mechanistic insights explain contradictory enzyme inhibition data across studies?

- Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 20 µM for EGFR inhibition) may arise from:

- Assay Conditions : pH-dependent activity (optimal at pH 7.4) or interference from DMSO (>1% reduces binding affinity) .

- Conformational Flexibility : Molecular dynamics simulations suggest the sulfamoyl group adopts multiple orientations, altering target interactions .

- Resolution : Perform orthogonal assays (e.g., surface plasmon resonance) to validate binding kinetics .

Q. How does structure-activity relationship (SAR) analysis guide derivative design?

- Key Modifications :

- Oxadiazole Ring : Replacement with 1,2,4-triazole reduces steric hindrance but lowers metabolic stability .

- Sulfamoyl Group : N,N-dimethyl substitution enhances lipophilicity (logP ~2.8), while bulkier groups (e.g., N-cyclohexyl) improve selectivity .

- Acetamide Side Chain : Substituents at the 4-methoxy-3-methylphenyl moiety influence solubility; polar groups (e.g., -OH) improve aqueous solubility but reduce membrane permeability .

Q. What advanced techniques resolve challenges in crystallizing this compound for structural studies?

- Approaches :

- Co-crystallization : Use protein targets (e.g., kinase domains) to stabilize the ligand in a defined conformation .

- Cryo-Cooling : Prevents lattice disruption caused by sulfamoyl group flexibility .

- Synchrotron Radiation : Enhances resolution (<1.0 Å) for electron density mapping of the oxadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.